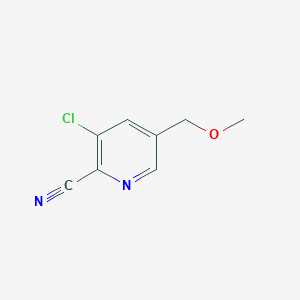
3-Chloro-5-(methoxymethyl)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(methoxymethyl)picolinonitrile is a heterocyclic organic compound with the molecular formula C7H5ClN2O. This compound is characterized by a pyridine ring substituted with a chloro group at the 3-position, a methoxymethyl group at the 5-position, and a cyano group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(methoxymethyl)picolinonitrile typically involves the chlorination of 5-methoxymethyl-pyridine-2-carbonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
化学反应分析
Types of Reactions
3-Chloro-5-(methoxymethyl)picolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine derivatives with aldehyde or carboxylic acid groups.
Reduction: Amino-substituted pyridines.
科学研究应用
3-Chloro-5-(methoxymethyl)picolinonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Employed in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-5-(methoxymethyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in binding to active sites, while the methoxymethyl group can influence the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Cyanopyridine
Uniqueness
3-Chloro-5-(methoxymethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and cyano groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC 名称 |
3-chloro-5-(methoxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-5-6-2-7(9)8(3-10)11-4-6/h2,4H,5H2,1H3 |
InChI 键 |
XYZKPOINGVTEHP-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC(=C(N=C1)C#N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
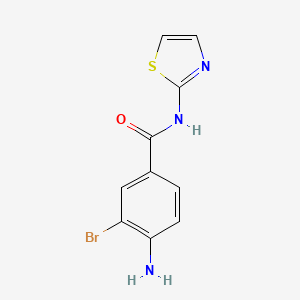

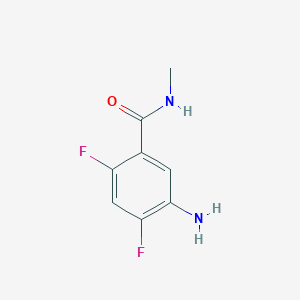
![(4-Chlorophenyl){4-[1-(methylsulfanyl)propyl]phenyl}methanone](/img/structure/B8558699.png)
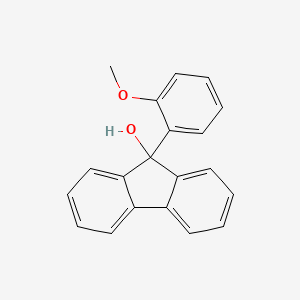

![3-Methyl-2-{4-[(propan-2-yl)oxy]phenyl}-3H-naphtho[1,2-d]imidazole](/img/structure/B8558722.png)
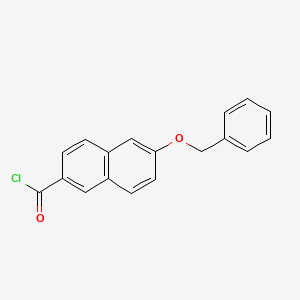
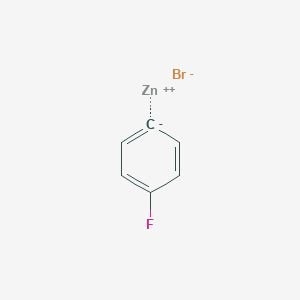

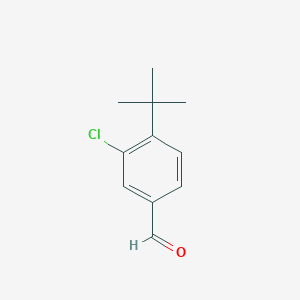
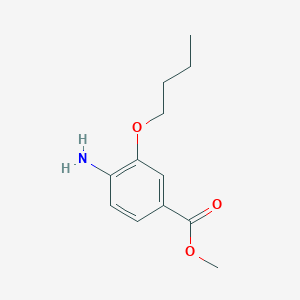
![Methyl 3-acetamido-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8558749.png)

